molecular formula C10H7F3O3 B14294348 Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester CAS No. 115152-08-4

Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester

Cat. No.: B14294348
CAS No.: 115152-08-4
M. Wt: 232.16 g/mol
InChI Key: CRGVZEVMZMSRKN-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9F3O2. It is a trifluoroacetate ester of 2-oxo-2-phenylethanol. This compound is known for its unique chemical properties due to the presence of both trifluoroacetate and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester typically involves the esterification of 2-oxo-2-phenylethanol with trifluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.

    Basic Hydrolysis: Uses a strong base like sodium hydroxide.

    Reduction: Involves reducing agents such as lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Produces trifluoroacetic acid and 2-oxo-2-phenylethanol.

    Reduction: Yields 2-phenylethanol.

    Substitution: Results in various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester has several applications in scientific research:

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester involves its interaction with various molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the ester. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or modifying proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is unique due to the presence of both the trifluoroacetate and phenyl groups, which impart distinct chemical properties. The trifluoroacetate group enhances the compound’s reactivity, while the phenyl group provides stability and potential for further functionalization.

Properties

CAS No.

115152-08-4

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

phenacyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)9(15)16-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

CRGVZEVMZMSRKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C(F)(F)F

Origin of Product

United States

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